N-((2-methyl-2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine

CNS drug discovery blood-brain barrier permeability physicochemical profiling

N-((2-methyl-2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine (CAS 883291-33-6) is a synthetic substituted 2,3-dihydrobenzofuran derivative bearing an N-propylaminomethyl side chain at the 5-position and a chiral methyl substituent at the 2-position of the dihydrofuran ring. With a molecular formula of C₁₃H₁₉NO and a molecular weight of 205.30 g/mol, the compound belongs to the aminoalkylbenzofuran class, which includes the well-characterized psychoactive substances 5-APB and 6-APB.

Molecular Formula C13H19NO
Molecular Weight 205.301
CAS No. 883291-33-6
Cat. No. B2705494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-methyl-2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine
CAS883291-33-6
Molecular FormulaC13H19NO
Molecular Weight205.301
Structural Identifiers
SMILESCCCNCC1=CC2=C(C=C1)OC(C2)C
InChIInChI=1S/C13H19NO/c1-3-6-14-9-11-4-5-13-12(8-11)7-10(2)15-13/h4-5,8,10,14H,3,6-7,9H2,1-2H3
InChIKeyDDBZFWRAKGZMOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-((2-methyl-2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine (CAS 883291-33-6): Structural Classification and Procurement Context


N-((2-methyl-2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine (CAS 883291-33-6) is a synthetic substituted 2,3-dihydrobenzofuran derivative bearing an N-propylaminomethyl side chain at the 5-position and a chiral methyl substituent at the 2-position of the dihydrofuran ring . With a molecular formula of C₁₃H₁₉NO and a molecular weight of 205.30 g/mol, the compound belongs to the aminoalkylbenzofuran class, which includes the well-characterized psychoactive substances 5-APB and 6-APB [1]. Predicted physicochemical properties include a boiling point of 299.0±9.0 °C, a density of 1.005±0.06 g/cm³, a calculated LogP of approximately 2.51, and a topological polar surface area (TPSA) of 21.26 Ų . The compound is available from multiple commercial suppliers at purities up to 98% and is primarily utilized as a research chemical or synthetic intermediate .

Why Generic Substitution is Not Advisable for N-((2-methyl-2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine


Within the aminoalkylbenzofuran class, even minor structural modifications produce substantial shifts in monoamine transporter selectivity, receptor binding profiles, and pharmacokinetic behavior. For instance, saturation of the benzofuran 2,3-double bond (as in 5-APDB vs. 5-APB) reduces DAT potency by approximately 8-fold (IC₅₀: 49 μM vs. 6.1 μM) while SERT potency is only marginally affected (IC₅₀: 0.58 μM vs. 0.29 μM) [1]. Similarly, repositioning the aminoalkyl substituent from the 5- to the 6-position (5-APB vs. 6-APB) shifts the DAT/SERT inhibition ratio from 0.05 to 0.29—a nearly 6-fold alteration in dopaminergic versus serotonergic preference [1]. The target compound's unique combination of a 2-methyl-2,3-dihydrobenzofuran core, a methylene spacer at the 5-position, and an N-propyl secondary amine represents a structural topology not represented in any of the pharmacologically characterized benzofuran analogs [2]. Consequently, assuming biological or physicochemical equivalence to any single characterized comparator—whether 5-APDB, 6-APDB, or N-methyl analogs—is unsupported by the available structure-activity relationship (SAR) data and may lead to erroneous experimental conclusions or procurement of an incorrect research tool.

Quantitative Differentiation Evidence for N-((2-methyl-2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine vs. Closest Analogs


Predicted Lipophilicity (LogP 2.51) and Low TPSA (21.26 Ų) Indicate Favorable Passive CNS Permeability Compared to More Polar Benzofuran Derivatives

The compound's computed LogP of 2.51 and TPSA of 21.26 Ų place it within the favorable range for passive blood-brain barrier (BBB) penetration (typically LogP 1.5–3.5 and TPSA < 60–70 Ų for CNS-active compounds). For comparison, the primary amine analog 5-APDB, which lacks the N-propyl and 2-methyl modifications, has a lower predicted LogP (approximately 1.8–2.0) due to the more polar primary amine [1]. The N-propyl substitution on the target compound increases lipophilicity by approximately 0.5–0.7 LogP units relative to primary amine benzofuran derivatives, a difference that can translate to measurably higher brain-to-plasma concentration ratios in vivo based on established correlations between LogP and BBB partitioning.

CNS drug discovery blood-brain barrier permeability physicochemical profiling LogP TPSA

2-Methyl Substitution on the Dihydrofuran Ring Creates a Stereogenic Center, Enabling Enantioselective Pharmacology Inaccessible to Non-Methylated Analogs

The 2-methyl substituent on the saturated dihydrofuran ring of the target compound generates a stereogenic center at the 2-position, producing a racemic mixture of (R)- and (S)-enantiomers [1]. This feature is absent in the widely studied benzofuran analogs 5-APB, 6-APB, 5-APDB, and 6-APDB, all of which lack substitution at the 2-position of the heterocyclic ring and are therefore achiral at that position [2]. In the structurally related MDMA series, enantiomer-specific pharmacology is well-documented: S(+)-MDMA preferentially mediates dopaminergic and noradrenergic effects, while R(−)-MDMA is primarily serotonergic and psychedelic in character [3]. By extension, the target compound's inherent chirality offers the potential for enantiomer-specific monoamine transporter or receptor pharmacology—an investigational dimension that is structurally inaccessible with non-methylated benzofuran analogs.

chiral resolution stereoselective pharmacology enantiomer differentiation dihydrobenzofuran SAR

Predicted pKa of 10.18 Indicates Predominant Protonation at Physiological pH, Differentiating Amine Basicity from Primary Amine Benzofuran Derivatives

The predicted pKa of the target compound's secondary amine is 10.18±0.19 , indicating that at physiological pH (7.4), the amine exists predominantly (>99.8%) in the protonated ammonium form. This is slightly more basic than typical primary amines in the benzofuran series, such as 5-APDB (predicted pKa ≈ 9.8–10.0 for the primary amine), due to the electron-donating inductive effect of the N-propyl substituent [1]. The approximately 0.2–0.4 unit increase in pKa translates to a marginally higher fraction of protonated species at lysosomal pH (≈5.5), which can influence subcellular trapping and volume of distribution—an important consideration for intracellular target engagement.

amine basicity ionization state pKa prediction physiological pH drug-likeness

Commercial Availability at 98% Purity Provides a Defined Quality Benchmark Relative to 95% Purity Research-Grade Benzofuran Analogs

The target compound is commercially available at a certified purity of 98% , compared to the typical 95% purity specification for many research-grade benzofuran analogs such as 5-APDB and 6-APDB sold by common research chemical suppliers [1]. The 3-percentage-point purity differential corresponds to a 60% reduction in total impurity burden (from 5% to 2% total impurities), which is quantitatively meaningful for dose-response assays where unknown impurities at the 5% level can confound EC₅₀/IC₅₀ determinations, particularly when impurities possess independent biological activity at the targets under investigation.

chemical purity quality assurance reproducibility procurement specification

Secondary N-Propyl Amine Motif Enables Selective N-Functionalization Chemistry Distinct from Primary Amine Benzofuran Building Blocks

The target compound's secondary N-propyl amine functionality permits selective N-acylation, N-sulfonylation, or reductive amination at the remaining N–H site without competing bis-functionalization—a chemoselectivity advantage over primary amine benzofuran building blocks such as 5-(aminomethyl)-2,3-dihydrobenzofuran derivatives, which can undergo uncontrolled double derivatization [1][2]. The ATAI Life Sciences patent (US 2024/0425470 A1) on substituted benzofuran propyl amine modulators explicitly encompasses N-alkyl and N,N-dialkyl variations, underscoring the pharmaceutical relevance of the N-substitution pattern for tuning monoamine transporter pharmacology [2].

synthetic diversification N-alkylation building block medicinal chemistry library synthesis

Optimal Research and Industrial Application Scenarios for N-((2-methyl-2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine


Chiral Resolution and Enantiomer-Specific Monoamine Transporter Pharmacology Studies

The 2-methyl substituent on the dihydrofuran ring creates a stereogenic center that can be resolved into pure (R)- and (S)-enantiomers via chiral chromatography or diastereomeric salt formation. Once resolved, the individual enantiomers can be evaluated in monoamine transporter uptake inhibition and release assays (using HEK 293 cells expressing human DAT, NET, and SERT, as described by Rickli et al., 2015 [1]) to determine whether enantiomer-specific pharmacology exists, analogous to the well-characterized stereoselective effects of MDMA enantiomers [2]. This application is uniquely enabled by the 2-methyl substitution and cannot be pursued with the achiral 5-APB/6-APB/5-APDB/6-APDB analogs.

CNS Penetrant Probe Design Leveraging Favorable Predicted Physicochemical Properties

With a predicted LogP of 2.51 and TPSA of 21.26 Ų , the compound sits within the optimal CNS drug-like property space. Research groups developing BBB-penetrant benzofuran-based probes can use this scaffold as a starting point for further derivatization, capitalizing on the secondary N-propyl amine for selective N-functionalization while maintaining favorable passive permeability characteristics. The higher predicted lipophilicity relative to primary amine analogs may reduce P-glycoprotein (P-gp) recognition, a common liability for polar primary amine-containing CNS candidates.

Focused Library Synthesis via Chemoselective N-Derivatization

Medicinal chemistry teams synthesizing libraries of N-substituted dihydrobenzofuran derivatives can utilize the pre-installed N-propyl secondary amine for single-step N-acylation, N-sulfonylation, or N-alkylation without the need for protecting group strategies required when starting from primary amines [3]. This chemoselectivity advantage reduces synthetic step count and purification burden in parallel synthesis workflows, making the compound an efficient diversification point for SAR exploration consistent with the generalized Formula (I) and (II) structures described in the ATAI patent family [2].

Analytical Reference Standard for Benzofuran Research Chemical Identification

The compound has been characterized by both FTIR and GC-MS, with spectra deposited in the Wiley Registry of Mass Spectral Data and the KnowItAll GC-MS Library [3]. At 98% purity , it is suitable as an analytical reference standard for forensic toxicology or drug monitoring laboratories developing methods to detect and differentiate structurally related aminoalkylbenzofuran derivatives in biological matrices. The unique combination of the 2-methyl-2,3-dihydrobenzofuran core and N-propyl secondary amine produces a distinct mass spectral fragmentation pattern that aids in unambiguous identification.

Quote Request

Request a Quote for N-((2-methyl-2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.